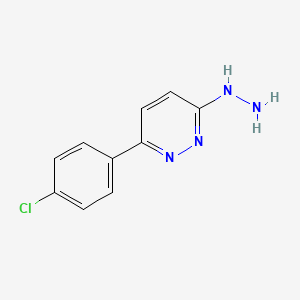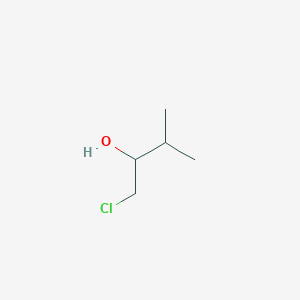
1-Chloro-3-methylbutan-2-ol
Descripción general
Descripción
1-Chloro-3-methylbutan-2-ol is a chemical compound with the molecular formula C5H11ClO and a molecular weight of 122.59 . It is also known by its IUPAC name 1-chloro-3-methyl-2-butanol .
Molecular Structure Analysis
The InChI code for 1-Chloro-3-methylbutan-2-ol is 1S/C5H11ClO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3 . This indicates that the molecule consists of a five-carbon chain with a chlorine atom attached to the first carbon, a hydroxyl group (-OH) attached to the second carbon, and a methyl group (-CH3) attached to the third carbon .Physical And Chemical Properties Analysis
1-Chloro-3-methylbutan-2-ol has a molecular weight of 122.59 g/mol . It has a density of 1.0±0.1 g/cm³, a boiling point of 154.7±13.0 °C at 760 mmHg, and a vapor pressure of 1.2±0.6 mmHg at 25°C . The compound also has a molar refractivity of 31.5±0.3 cm³ .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
1-Chloro-3-methylbutan-2-ol is involved in various chemical reactions and synthesis processes. For example, it participates in the acid-catalyzed elimination of related compounds, leading to the formation of corresponding butenes (Casy, Myers, & Pocha, 1966). Additionally, its derivatives have been identified in treated drinking water as potential disinfection by-products, highlighting its relevance in environmental chemistry (Jobst et al., 2011).
Solvolysis and Mechanisms
Research has also focused on the solvolysis of compounds similar to 1-Chloro-3-methylbutan-2-ol, such as 3-chloro-3-ethylpentane, providing insights into the kinetics and mechanisms of these reactions in various solvents (Albuquerque, Moita, & Gonçalves, 2001). This research is important for understanding the behavior of these compounds under different chemical conditions.
Physical Properties and Interactions
The physical properties of compounds structurally similar to 1-Chloro-3-methylbutan-2-ol, such as densities and viscosities in mixtures, have been studied extensively. These studies help in understanding the nature and strength of intermolecular interactions in mixtures involving such compounds (Iloukhani, Giahshenas, & Khanlarzadeh, 2013).
Application in Biofuel Production
In the field of biofuel production, engineered enzymes have been used to convert glucose to biofuels like 2-methylpropan-1-ol (isobutanol), a compound structurally related to 1-Chloro-3-methylbutan-2-ol. This demonstrates the potential of such compounds in sustainable energy solutions (Bastian et al., 2011).
Propiedades
IUPAC Name |
1-chloro-3-methylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-4(2)5(7)3-6/h4-5,7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OATUOZRGCOGQQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70510747 | |
| Record name | 1-Chloro-3-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-methylbutan-2-ol | |
CAS RN |
55033-10-8 | |
| Record name | 1-Chloro-3-methylbutan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70510747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



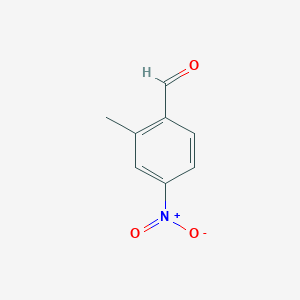
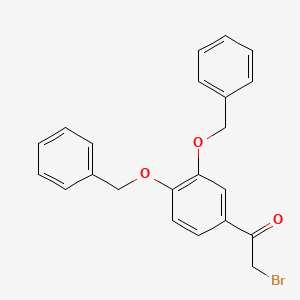
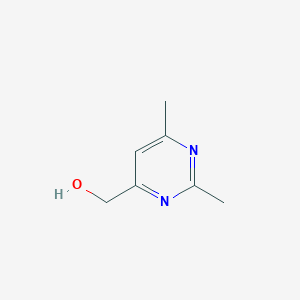
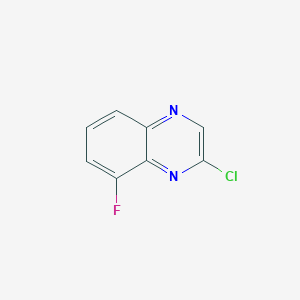
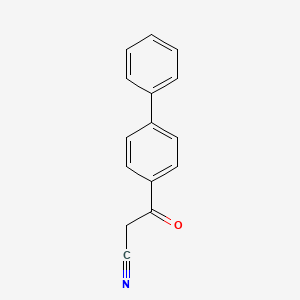
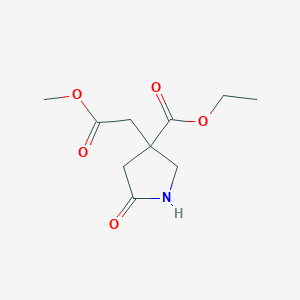
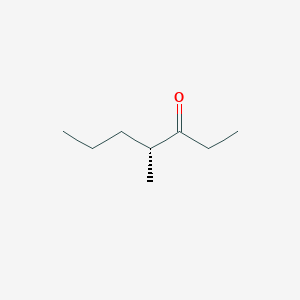
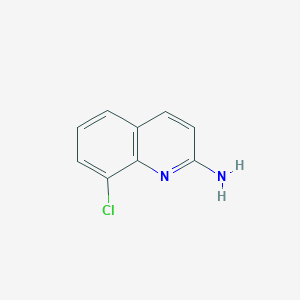
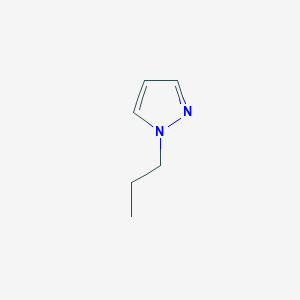
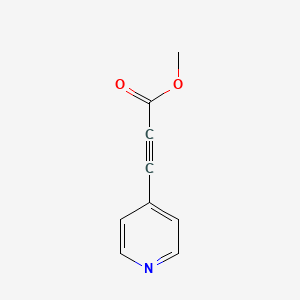
![5-Fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1367211.png)
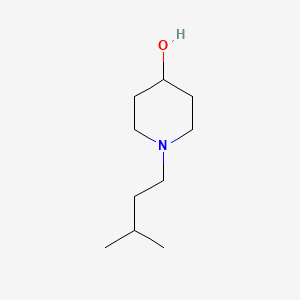
![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-ol](/img/structure/B1367213.png)
